molecular formula C9H9N3 B3358240 Quinoline-2,3-diamine CAS No. 78105-39-2

Quinoline-2,3-diamine

Cat. No.: B3358240
CAS No.: 78105-39-2
M. Wt: 159.19 g/mol
InChI Key: MAROONSWSSXHPU-UHFFFAOYSA-N
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Description

Quinoline-2,3-diamine is a derivative of quinoline, a heterocyclic organic compound with a benzene ring fused with a pyridine moiety . Quinoline and its derivatives have found broad interest with organic chemists over decades .


Synthesis Analysis

The synthesis of quinoline derivatives has been achieved through various methods. One approach involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . Another method involves the condensation of aniline with glycerol at high temperatures in the presence of sulphuric acid .


Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical and Chemical Properties Analysis

Quinoline is a colorless liquid chemical with a boiling point of 237 degrees Celsius . It is composed of a large number of hydrophobic carbon chains, making it sparingly soluble in water .

Mechanism of Action

While the specific mechanism of action for Quinoline-2,3-diamine is not explicitly mentioned in the sources, quinoline-based compounds have shown a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .

Future Directions

Quinoline and its derivatives have become a subject of extensive research due to their wide range of physicochemical and biological activities . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Properties

IUPAC Name

quinoline-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAROONSWSSXHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506125
Record name Quinoline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78105-39-2
Record name Quinoline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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